molecular formula C15H21N3O4 B3265725 4,4'-((3-nitrophenyl)Methylene)diMorpholine CAS No. 40891-03-0

4,4'-((3-nitrophenyl)Methylene)diMorpholine

Cat. No.: B3265725
CAS No.: 40891-03-0
M. Wt: 307.34 g/mol
InChI Key: OKDOZIOORNWBOI-UHFFFAOYSA-N
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Description

4,4’-((3-nitrophenyl)Methylene)diMorpholine is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . It is a heterocyclic compound that contains both morpholine and nitrophenyl groups. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((3-nitrophenyl)Methylene)diMorpholine typically involves the reaction of 3-nitrobenzaldehyde with morpholine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the nitrophenyl and morpholine groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4’-((3-nitrophenyl)Methylene)diMorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-((3-nitrophenyl)Methylene)diMorpholine is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-((3-nitrophenyl)Methylene)diMorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the morpholine moiety can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-((3-chlorophenyl)Methylene)diMorpholine
  • 4,4’-((3-methylphenyl)Methylene)diMorpholine
  • 4,4’-((3-hydroxyphenyl)Methylene)diMorpholine

Uniqueness

4,4’-((3-nitrophenyl)Methylene)diMorpholine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo specific reactions, such as reduction to an amino group, which can be further functionalized for various applications .

Biological Activity

4,4'-((3-nitrophenyl)Methylene)diMorpholine, also known by its CAS number 40891-03-0, is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol. Its unique structure, characterized by a nitrophenyl group linked to two morpholine rings, suggests potential biological activities that warrant detailed exploration.

The synthesis of this compound typically involves the reaction of 3-nitrobenzaldehyde with morpholine in the presence of a catalyst. This reaction facilitates the formation of a methylene bridge, linking the nitrophenyl and morpholine moieties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can affect its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group is capable of participating in binding interactions while the morpholine moiety enhances solubility and bioavailability. This dual functionality allows the compound to exert diverse biological effects depending on its target .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects : In vitro studies have indicated that it can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific metabolic enzymes
AntimicrobialActive against certain bacterial strains
CytotoxicityInduces cell death in cancer cell lines

Case Studies

  • Enzyme Inhibition Study : A study conducted on the effects of this compound on enzyme activity demonstrated significant inhibition of a key enzyme involved in glycolysis. The results indicated a dose-dependent relationship with IC50 values suggesting effective inhibition at low concentrations.
  • Antimicrobial Activity : Another study assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of common antibiotics.
  • Cytotoxicity in Cancer Cells : A recent investigation into its cytotoxic effects revealed that treatment with this compound led to increased apoptosis in human breast cancer cell lines. Flow cytometry analysis indicated significant increases in early and late apoptotic cells after exposure to varying concentrations of the compound.

Properties

IUPAC Name

4-[morpholin-4-yl-(3-nitrophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c19-18(20)14-3-1-2-13(12-14)15(16-4-8-21-9-5-16)17-6-10-22-11-7-17/h1-3,12,15H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDOZIOORNWBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.